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Compound of Interest

Compound Name: Digitalose

Cat. No.: B1209599

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stereochemistry of D-
Digitalose, a crucial monosaccharide component of various cardiac glycosides. This document
will delve into the structural details, stereochemical configuration, and relevant experimental
data, offering valuable insights for professionals in the fields of chemical research,
pharmacology, and drug development.

Introduction to D-Digitalose

D-Digitalose, systematically known as 6-Deoxy-3-O-methyl-D-galactose, is a naturally
occurring deoxysugar. Its presence as a glycone moiety in cardiac glycosides, such as those
found in the Digitalis plant species, is of significant pharmacological interest. The
stereochemistry of D-Digitalose is a critical determinant of the overall three-dimensional
structure of these glycosides, which in turn dictates their binding affinity to the Na+/K+-ATPase
enzyme and their resulting therapeutic or toxic effects.

Stereochemical Configuration

The definitive stereochemistry of D-Digitalose is encoded in its International Chemical
Identifier (InChl):

INChI=1S/C7H1405/c1-4(9)6(11)7(12-2)5(10)3-8/h3-7,9-11H,1-2H3/t4-,5+,6+,7-/m1/s1
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This notation unambiguously defines the spatial arrangement of atoms at each of the four chiral
centers within the open-chain form of the molecule.

Chiral Centers and R/S Configuration

Based on the InChl string and Cahn-Ingold-Prelog priority rules, the absolute configurations of
the chiral centers in the open-chain form of D-Digitalose are as follows:

Carbon Atom Configuration
C2 R
C3 S
C4 S
C5 R

Note: Carbon atoms are numbered starting from the aldehyde group (C1).

Fischer and Haworth Projections

To visually represent the stereochemistry, the Fischer and Haworth projections of D-Digitalose
are presented below. The Fischer projection depicts the open-chain form, while the Haworth
projection illustrates the cyclic hemiacetal forms (a and B anomers) that exist in solution.

Figure 1: Fischer Projection of D-Digitalose
Figure 2: Haworth Projections of D-Digitalose

Quantitative Stereochemical Data

Precise quantitative data is essential for the characterization and quality control of D-
Digitalose and its derivatives. The following tables summarize the available data. Note:
Comprehensive, experimentally determined NMR data for D-Digitalose is not readily available
in the public domain. The following represents typical chemical shift ranges for similar
deoxysugars and should be used as a reference.

Optical Rotation
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Parameter Value Conditions

. i Data not available in a
Specific Rotation N
complete and verifiable format.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data
(Predicted Ranges)

IH-NMR (Proton NMR) - Predicted Chemical Shifts (ppm)

Proton Predicted Range (ppm) Multiplicity (Predicted)
H-1 (anomeric) 45-55 d
H-2 3.5-45 m
H-3 35-45 m
H-4 35-45 m
H-5 3.5-45 m
H-6 (CHs) 11-14 d
OCHs 3.3-3.6 S

BBC-NMR (Carbon-13 NMR) - Predicted Chemical Shifts (ppm)
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Carbon Predicted Range (ppm)
C-1 (anomeric) 95-105

C-2 65-75

C-3 75 -85

C-14 65-75

C-5 70 - 80

C-6 (CHs) 15 - 20

OCHs 55-60

Experimental Protocols for Stereochemical
Determination

The determination of the stereochemistry of a novel or synthesized sugar like D-Digitalose
relies on a combination of spectroscopic and analytical techniques. The following outlines the
general methodologies.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the connectivity and relative stereochemistry of the sugar.
Methodology:

o Sample Preparation: Dissolve a pure sample of the sugar (1-10 mg) in a suitable deuterated
solvent (e.g., D20, CDs0OD).

e 'H-NMR Spectroscopy:

o Acquire a one-dimensional *H-NMR spectrum to observe the chemical shifts, multiplicities
(splitting patterns), and coupling constants of the protons.

o The anomeric proton (H-1) typically appears as a doublet in the region of 4.5-5.5 ppm. The
magnitude of the coupling constant between H-1 and H-2 (JH1,H2) is diagnostic of the
anomeric configuration (typically ~1-4 Hz for a and ~7-9 Hz for 3 in pyranose rings).
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e 2D-NMR Spectroscopy:

o COSY (Correlation Spectroscopy): To establish proton-proton connectivities within the
sugar ring.

o HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its
directly attached carbon atom.

o HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond)
correlations between protons and carbons, aiding in the assignment of quaternary carbons
and confirming the overall structure.

o NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame
Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which
provides crucial information about the relative stereochemistry.

Polarimetry

Objective: To measure the optical rotation of the sugar, which is a characteristic physical
property of a chiral molecule.

Methodology:

Sample Preparation: Prepare a solution of the sugar of a precisely known concentration (c)
in a suitable solvent (e.g., water, ethanol).

Instrument Calibration: Calibrate the polarimeter using a blank solvent.

Measurement:

o Fill a polarimeter cell of a known path length (l) with the sample solution.

o Measure the observed angle of rotation (a) at a specific temperature (T) and wavelength
(A, typically the sodium D-line at 589 nm).

Calculation of Specific Rotation: The specific rotation [a] is calculated using the formula:
[a]TA=a/(c*])
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Biosynthesis Pathway of D-Digitalose in Cardiac
Glycosides

D-Digitalose is synthesized in plants as a nucleotide-activated sugar, typically UDP-D-
digitalose, which then serves as a donor for glycosyltransferases in the biosynthesis of cardiac
glycosides. The pathway involves several enzymatic steps starting from common sugar

precursors.
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Figure 3: Simplified Biosynthesis of D-Digitalose Moiety

Conclusion
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The stereochemistry of D-Digitalose is a fundamental aspect of its chemical identity and
biological function within cardiac glycosides. A thorough understanding of its absolute
configuration, conformational preferences, and spectroscopic properties is indispensable for
researchers and professionals engaged in the study and development of cardiac glycoside-
based therapeutics. This guide provides a foundational framework for this understanding and
highlights the key experimental approaches for its stereochemical elucidation. Further research
to obtain and publish high-resolution NMR data for D-Digitalose would be a valuable
contribution to the field.

 To cite this document: BenchChem. [Unraveling the Stereochemical Intricacies of D-
Digitalose: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1209599#understanding-the-stereochemistry-of-d-
digitalose]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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